molecular formula C22H20FN5O3S B2759964 N-(2-fluorophenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 1105241-34-6

N-(2-fluorophenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No.: B2759964
CAS No.: 1105241-34-6
M. Wt: 453.49
InChI Key: REZGMZIURNLBJD-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a heterocyclic compound featuring a thiazolo[4,5-d]pyridazin core. This scaffold is substituted at position 7 with a furan-2-yl group, at position 2 with a piperidin-1-yl moiety, and at the acetamide side chain with a 2-fluorophenyl group.

Properties

IUPAC Name

N-(2-fluorophenyl)-2-[7-(furan-2-yl)-4-oxo-2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5O3S/c23-14-7-2-3-8-15(14)24-17(29)13-28-21(30)19-20(18(26-28)16-9-6-12-31-16)32-22(25-19)27-10-4-1-5-11-27/h2-3,6-9,12H,1,4-5,10-11,13H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REZGMZIURNLBJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=C(S2)C(=NN(C3=O)CC(=O)NC4=CC=CC=C4F)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-fluorophenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a complex compound with potential biological activities that have been the focus of various studies. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.

The molecular formula of the compound is C22H20FN5O3SC_{22}H_{20}FN_5O_3S, with a molecular weight of 453.5 g/mol. The structure includes multiple functional groups, such as a fluorophenyl moiety and a thiazolo-pyridazin scaffold, which are significant for its biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds similar to N-(2-fluorophenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide exhibit notable antimicrobial properties. For instance, derivatives with similar thiazole structures have shown effective inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 75 µg/mL to over 150 µg/mL depending on the bacterial strain tested .

Compound Target Bacteria MIC (µg/mL)
Compound AB. subtilis75
Compound BE. coli125
Compound CPseudomonas aeruginosa150

Anti-inflammatory Activity

In vivo studies have suggested that related compounds may possess anti-inflammatory properties, potentially through the inhibition of cyclooxygenase enzymes (COX). For example, certain thiazole derivatives demonstrated selective COX-II inhibition with IC50 values as low as 0.52 µM, indicating strong anti-inflammatory potential compared to established drugs like Celecoxib .

The proposed mechanisms for the biological activity of N-(2-fluorophenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, particularly COX enzymes.
  • Cellular Interaction : It is hypothesized that the compound interacts with cellular receptors or proteins involved in signaling pathways related to inflammation and infection.

Case Studies

Several case studies have highlighted the effectiveness of similar compounds in clinical settings. For instance, one study illustrated the successful use of thiazole-based derivatives in reducing inflammation in animal models of arthritis, showcasing their potential therapeutic applications . Another study investigated the antibacterial efficacy of these compounds against resistant strains of bacteria, demonstrating their relevance in addressing antibiotic resistance issues .

Comparison with Similar Compounds

Compound from :

  • Structure : N-(4-Chlorophenyl)-2-[7-(4-fluorophenyl)-2-methyl-4-oxo[1,3]thiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide .
  • Key Differences :
    • Substituent at position 7 : 4-Fluorophenyl (vs. furan-2-yl in the target compound).
    • Substituent at position 2 : Methyl (vs. piperidin-1-yl).
    • Acetamide side chain : N-(4-Chlorophenyl) (vs. N-(2-fluorophenyl)).
  • Chlorine (electron-withdrawing) vs. fluorine (smaller, electronegative) on the phenyl ring may alter metabolic stability and target binding .

Analogues with Pyrazolo[1,5-d][1,2,4]triazine Core

Compound from :

  • Structure : 2-[2-(4-Fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-furylmethyl)acetamide .
  • Key Differences :
    • Core heterocycle : Pyrazolo[1,5-d][1,2,4]triazine (vs. thiazolo[4,5-d]pyridazin).
    • Substituents : 4-Fluorophenyl at position 2 and furylmethyl on the acetamide (vs. furan-2-yl at position 7 and 2-fluorophenyl on the acetamide).
  • Implications: The pyrazolo-triazine core lacks the sulfur atom present in the thiazolo-pyridazin system, reducing polarizability.

Analogues with Imidazo[2,1-b][1,3]thiazole Core

Compound from –5 :

  • Structure : 2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide .
  • Key Differences :
    • Core heterocycle : Imidazo[2,1-b][1,3]thiazole (vs. thiazolo-pyridazin).
    • Substituents : Dual 4-fluorophenyl groups on the core and pyridine ring (vs. single furan-2-yl and piperidin-1-yl groups).
  • Dual fluorophenyl groups may amplify electron-withdrawing effects, affecting redox stability and binding affinity .

Q & A

How can researchers optimize the synthetic route for this compound to improve yield and purity?

Methodological Answer:
The synthesis involves multi-step reactions, including cyclization of thiazolo-pyridazine cores, substitution with piperidine, and coupling with fluorophenyl acetamide precursors. Key steps include:

  • Cyclization : Use phosphorus pentasulfide under anhydrous conditions for thiazole ring formation (70–80°C, 6–8 hours) .
  • Substitution : Piperidine introduction via nucleophilic aromatic substitution (DMF, 100°C, 12 hours) .
  • Coupling : Amide bond formation using EDCI/HOBt in dichloromethane at room temperature .
    Optimization Strategies :
  • Monitor intermediates via TLC/HPLC to minimize side products.
  • Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .

What advanced techniques are critical for resolving structural ambiguities in this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^{1}\text{H}-13C^{13}\text{C} HMBC to confirm regiospecificity of the thiazolo-pyridazine core and furan substituents .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., observed vs. calculated [M+H]+^+) .
  • X-ray Crystallography : Resolve stereochemical uncertainties in the piperidin-1-yl and fluorophenyl groups .

How should researchers design assays to evaluate its anticancer activity while minimizing off-target effects?

Methodological Answer:

  • Targeted Assays : Screen against kinase panels (e.g., EGFR, VEGFR) due to structural similarity to kinase inhibitors .
  • Cell-Based Assays : Use dose-response curves (0.1–100 µM) in cancer cell lines (e.g., MCF-7, HepG2) with cisplatin as a positive control .
  • Selectivity : Include normal cell lines (e.g., HEK293) and assess mitochondrial toxicity via MTT assays .

How can contradictory bioactivity data across studies be systematically addressed?

Methodological Answer:

  • Standardize Protocols : Use consistent cell lines, passage numbers, and assay conditions (e.g., serum concentration, incubation time) .
  • Dose-Response Validation : Replicate results across independent labs with blinded analysis.
  • Mechanistic Follow-Up : Conduct target engagement studies (e.g., thermal shift assays) to confirm direct binding .

What computational strategies predict binding modes and pharmacokinetic properties of this compound?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with kinases (PDB: 1M17) .
  • MD Simulations : Assess stability of ligand-receptor complexes (GROMACS, 100 ns trajectories) .
  • ADME Prediction : Employ SwissADME to estimate solubility (LogP), metabolic stability (CYP450 interactions), and BBB permeability .

What methodologies improve solubility and stability for in vivo studies?

Methodological Answer:

  • Salt Formation : Test hydrochloride or mesylate salts to enhance aqueous solubility .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm, PDI <0.2) .
  • Forced Degradation Studies : Expose to pH 1–13, heat (40–60°C), and light to identify degradation pathways .

How can regioselectivity challenges during piperidine substitution be mitigated?

Methodological Answer:

  • Directing Groups : Introduce electron-withdrawing groups (e.g., nitro) at the pyridazin-4-position to enhance nucleophilic substitution .
  • Catalysis : Use Cu(I) catalysts (e.g., CuBr) to promote C-N bond formation at the 2-position of the thiazole ring .
  • Kinetic Control : Optimize reaction temperature (80–100°C) and solvent polarity (DMF > DMSO) .

What target identification approaches are recommended for elucidating its mechanism of action?

Methodological Answer:

  • Chemical Proteomics : Use immobilized compound probes for pull-down assays followed by LC-MS/MS .
  • CRISPR-Cas9 Screens : Identify gene knockouts that confer resistance in cancer cells .
  • Transcriptomics : Analyze differential gene expression (RNA-seq) in treated vs. untreated cells .

How can researchers validate analytical methods for quantifying this compound in biological matrices?

Methodological Answer:

  • LC-MS/MS : Develop a validated method (LOQ: 1 ng/mL) using deuterated internal standards .
  • Matrix Effects : Test recovery rates (>85%) in plasma, liver homogenates, and urine .
  • Stability : Assess freeze-thaw cycles, short-term (24h) room temperature stability, and long-term (-80°C) storage .

What strategies link structural modifications to enhanced bioactivity?

Methodological Answer:

  • SAR Studies : Synthesize analogs with varying substituents (e.g., replace piperidine with morpholine, modify furan with thiophene) .
  • 3D-QSAR Models : Use CoMFA/CoMSIA to correlate steric/electronic features with IC50_{50} values .
  • In Vivo Correlation : Test top analogs in xenograft models (e.g., MTD, tumor volume reduction) .

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